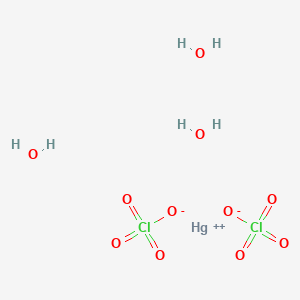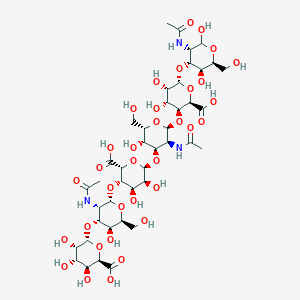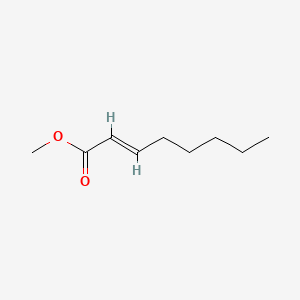
Metazachlor metabolite M6
描述
Metazachlor Metabolite M6 Description
Metazachlor is a widely used herbicide recognized for its effectiveness in controlling unwanted vegetation, particularly in rapeseed cultivation and on ornamental trees and shrubs. It is a member of the chloroacetamide chemical family and is known to be transformed into various metabolites in the environment and within biological systems. One of these metabolites is referred to as M6, which is one of the 16 detectable metabolites identified in studies involving the uptake and biotransformation of metazachlor by plants .
Synthesis Analysis
The synthesis of metazachlor metabolites, including M6, occurs through the metabolic processes within plants. In a study focusing on the use of grey poplar as a pioneer plant species for riparian buffers, it was found that both poplar cell cultures and regenerants could metabolize metazachlor into multiple metabolites. The detailed biotransformation pathway was elucidated, showing how metazachlor undergoes various chemical changes within the plant tissue .
Molecular Structure Analysis
While the specific molecular structure of metabolite M6 is not detailed in the provided papers, the general structure of metazachlor metabolites can be complex, with changes occurring at different sites of the parent molecule. These changes can include oxidation, reduction, conjugation, and hydrolysis, which are typical pathways for the biotransformation of xenobiotic compounds in plants .
Chemical Reactions Analysis
The chemical reactions leading to the formation of metazachlor metabolites involve enzymatic processes that are part of the plant's defense mechanism against xenobiotics. These reactions can result in the detoxification of the herbicide, potentially leading to the formation of metabolites with different chemical and physical properties compared to the parent compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of metazachlor metabolites, including M6, are influenced by the structural changes that occur during biotransformation. These properties are crucial for understanding the environmental fate of the metabolites, their mobility in soil and water, and their potential bioaccumulation in organisms. The metabolites can vary in their solubility, volatility, and susceptibility to further degradation .
Relevant Case Studies
Several case studies have been conducted to assess the impact of metazachlor and its metabolites on the environment and non-target organisms. For instance, the effects of metazachlor on macrophytes and ecosystem function were studied in freshwater pond and stream mesocosms, revealing that exposure to the herbicide could have pronounced long-term effects on aquatic biota and ecosystem function . Additionally, the potential for grey poplar to uptake and biotransform metazachlor was investigated, providing insights into the use of certain plant species in mitigating herbicide contamination in water bodies .
科学研究应用
1. Herbicide Efficacy and Plant Response
- Metazachlor in Riparian Buffers : Metazachlor, used globally as a herbicide, is metabolized in grey poplar to 16 detectable metabolites. Poplars, as riparian buffers, can uptake and biotransform metazachlor, affecting antioxidant enzyme activity and phenolic substance content, indicating stress responses in plants (Maršík et al., 2021).
2. Environmental and Ecological Impact
- Plankton Communities in Freshwater Ecosystems : Metazachlor concentrations above 5 microg L(-1) significantly affect plankton in freshwater ecosystems, particularly harming chlorophytes while leaving diatoms and cryptophytes relatively unaffected. This impacts zooplankton due to changes in habitat structure caused by macrophyte decline (Mohr et al., 2008).
- Impact on Aquatic Macrophytes : High concentrations of metazachlor (200 and 500 microg L(-1)) can cause significant and long-lasting effects on aquatic macrophytes, potentially disrupting ecosystem functions (Mohr et al., 2007).
3. Metazachlor Behavior and Degradation
- Formulation Influence on Soil Mobility : The formulation of metazachlor affects its mobility in soil. For instance, alginate controlled-release formulations can reduce the vertical mobility of metazachlor compared to standard suspension concentrates (Włodarczyk, 2014).
- Sonolytic Degradation in Water : Sonolytic degradation, activated by oxygen or insoluble Fe(III), can intensify the degradation process of metazachlor in water, suggesting potential methods for mitigating its environmental impact (Kask et al., 2018).
4. Regulatory and Risk Assessment
- Pesticide Risk Assessment and Regulation : Reviews and evaluations of metazachlor's environmental and health risks have been conducted, considering factors like groundwater exposure and toxicological relevance. These assessments play a crucial role in regulatory decisions and pesticide management strategies (Brancato et al., 2017).
安全和危害
Metazachlor is reported to be moderately toxic to fish . The herbicide Butisan 400 SC, containing 35.6% metazachlor, applied at 5.0 mg/l induced vitellogenin synthesis in zebrafish . Metazachlor has pronounced effects on aquatic macrophytes and aquatic ecosystem function at concentrations exceeding .
未来方向
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-6-4-7-12(2)14(11)17(13(3)18)10-16-9-5-8-15-16/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUANMZOSNWAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679741 | |
| Record name | N-(2,6-Dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Metazachlor metabolite M6 | |
CAS RN |
75972-11-1 | |
| Record name | N-(2,6-Dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)



![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)



![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)

